3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is an organic compound with the molecular formula C15H9F3O3 It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a benzoic acid moiety substituted with a trifluoromethyl group (–CF3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid.
Reduction: 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in molecular docking studies and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but with a boronic acid group instead of a benzoic acid moiety.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
1,3,5-Tris-(4-formylphenyl)benzene: Contains multiple formyl groups and a central benzene ring.
Uniqueness
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications.
Biological Activity
3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H7F3O3
- Molecular Weight : 232.16 g/mol
- CAS Number : 1261960-97-7
The trifluoromethyl group is known for enhancing the lipophilicity and bioactivity of compounds, making them more effective as pharmaceutical agents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially modulating their activity. This property makes it a candidate for further exploration in drug development.
Antimicrobial Activity
Recent studies have shown that derivatives of trifluoromethyl-substituted benzoic acids exhibit potent antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Compound | MIC (μg/ml) | Activity Description |
---|---|---|
This compound | TBD | Potential antimicrobial agent |
Trifluoromethyl derivatives | 0.78 - 3.12 | Effective against tested Gram-positive strains |
Cytotoxicity and Antitumor Activity
Studies have indicated that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation through pathways associated with apoptosis and cell cycle regulation.
Cell Line | IC50 (μM) | Effect Description |
---|---|---|
MCF-7 (breast cancer) | TBD | Inhibits cell growth |
HeLa (cervical cancer) | TBD | Induces apoptosis |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several trifluoromethyl-substituted benzoic acids, including derivatives similar to this compound. Results showed that these compounds had low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties against resistant strains.
- Antitumor Potential : In vitro studies on various cancer cell lines revealed that the compound exhibited significant cytotoxicity, with mechanisms involving disruption of cellular metabolism and induction of apoptosis.
Properties
IUPAC Name |
3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKMWLRNXCCMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688925 |
Source
|
Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-97-7 |
Source
|
Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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